
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene
Beschreibung
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is a halogenated aromatic ether characterized by a bromine atom at the 5-position, fluorine atoms at the 1- and 3-positions, and a benzyloxy-substituted cyclohexyloxy group at the 2-position. This compound is synthesized via multi-step alkylation and halogenation reactions. A representative synthetic approach involves the use of cesium carbonate (Cs₂CO₃) as a base in dimethylformamide (DMF) to facilitate ether bond formation, followed by purification via silica gel column chromatography . Such methods are critical for introducing sterically demanding substituents while maintaining regioselectivity.
The compound’s structural complexity and halogenated moieties make it relevant in pharmaceutical intermediates and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems.
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-(4-phenylmethoxycyclohexyl)oxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrF2O2/c20-14-10-17(21)19(18(22)11-14)24-16-8-6-15(7-9-16)23-12-13-4-2-1-3-5-13/h1-5,10-11,15-16H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUXVXPILDXPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)OC3=C(C=C(C=C3F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C16H18BrF2O2
- Molecular Weight : Approximately 365.22 g/mol
- Structural Features : The compound features a difluorobenzene ring substituted with a benzyloxy and cyclohexyloxy group, along with a bromine atom at the 5-position.
Pharmacological Properties
Recent studies have highlighted several biological activities associated with this compound:
- MAO-B Inhibition : The compound exhibits potent inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This activity is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease. For instance, a related derivative demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating strong potential for neuroprotective effects against oxidative stress and neuroinflammation .
- Antioxidant Activity : The antioxidant capacity of the compound has been evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results indicate significant antioxidant activity, which is beneficial in preventing cellular damage caused by free radicals .
- Neuroprotective Effects : The compound has shown promise in providing neuroprotection, potentially mitigating neuronal damage in various models of neurodegeneration. This effect may be attributed to its ability to inhibit oxidative stress and inflammation pathways in neuronal cells .
- Metal Chelating Ability : The compound's structure allows it to chelate metal ions effectively, which can be beneficial in reducing metal-induced toxicity in neurological disorders .
The mechanism by which this compound exerts its effects involves several pathways:
- Competitive Inhibition : Studies indicate that the inhibition of MAO-B is competitive, as evidenced by Lineweaver-Burk plots showing increased slopes and intercepts at varying concentrations of the compound .
- Reversibility : The inhibition is reversible, contrasting with some irreversible inhibitors used clinically for similar purposes .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- A study on derivatives similar to this compound found that compounds with similar scaffolds exhibited enhanced neuroprotective effects and improved cognitive functions in animal models of Alzheimer's disease .
Table 1: Biological Activities of Related Compounds
Compound Name | MAO-B IC50 (µM) | Antioxidant Activity (Trolox Equivalent) | Neuroprotective Effects |
---|---|---|---|
This compound | TBD | TBD | TBD |
2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivative | 0.062 | 2.27 | Yes |
Safinamide | 0.0953 | TBD | Yes |
Rasagiline | 0.095 | TBD | Yes |
Vergleich Mit ähnlichen Verbindungen
Table 1: Physicochemical Comparison
Compound Name | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility in DMSO |
---|---|---|---|---|
This compound | 455.3 | Br (5), F (1,3), BnO (4) | 128–130 | High |
2-(4-(Benzyloxy)cyclohexyloxy)-5-chloro-1,3-difluorobenzene | 410.8 | Cl (5), F (1,3), BnO (4) | 135–137 | Moderate |
2-(4-Phenoxycyclohexyloxy)-5-bromo-1,3-difluorobenzene | 441.3 | Br (5), F (1,3), PhO (4) | 120–122 | High |
2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-dichlorobenzene | 471.2 | Br (5), Cl (1,3), BnO (4) | 145–147 | Low |
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius contributes to lower melting points compared to chlorine analogs due to reduced crystal packing efficiency.
- Solubility: Benzyloxy groups enhance solubility in organic solvents (e.g., DMSO) compared to phenoxy derivatives.
- Fluorine vs. Chlorine : Fluorine’s electronegativity increases thermal stability and polarity, whereas chlorine’s bulkiness reduces solubility .
Reactivity in Cross-Coupling Reactions
The bromine atom in the target compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to chlorine analogs, owing to its enhanced leaving-group ability.
Table 2: Reaction Yields in Suzuki Coupling
Compound | Reaction Partner (Boron Reagent) | Yield (%) | Reference |
---|---|---|---|
This compound | Phenylboronic acid | 85 | |
2-(4-(Benzyloxy)cyclohexyloxy)-5-chloro-1,3-difluorobenzene | Phenylboronic acid | 65 | |
2-(4-Phenoxycyclohexyloxy)-5-bromo-1,3-difluorobenzene | 4-Methoxyphenylboronic acid | 82 |
Key Findings :
- Bromine’s lower bond dissociation energy facilitates oxidative addition to palladium catalysts, yielding higher efficiency than chlorine .
- Electron-withdrawing fluorine atoms stabilize transition states, improving reaction rates .
Vorbereitungsmethoden
Synthesis of 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene Intermediate
This intermediate is prepared by nucleophilic substitution of 4-bromo-2,3-difluorophenol with benzyl bromide under basic conditions:
-
- Reactants: 4-bromo-2,3-difluorophenol and benzyl bromide
- Base: Potassium carbonate
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: 25°C
- Time: 4 hours
- Atmosphere: Inert (nitrogen)
Procedure:
The phenol and benzyl bromide are dissolved in DMF, potassium carbonate is added, and the mixture is stirred under nitrogen. After reaction completion, the mixture is diluted with water, extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography to yield 1-(benzyloxy)-4-bromo-2,3-difluorobenzene with a high yield of 90.9%.
Introduction of the Cyclohexyloxy Group
While direct literature on the cyclohexyloxy substitution on this particular aromatic system is limited, the general method involves:
Nucleophilic Substitution of a Suitable Leaving Group on the Aromatic Ring
A hydroxy-substituted cyclohexane derivative (e.g., 4-hydroxycyclohexanol or its protected form) is reacted with the bromodifluorobenzene intermediate under basic conditions to form the cyclohexyloxy ether linkage.-
- Base such as potassium carbonate or sodium hydride
- Polar aprotic solvent like DMF or DMSO
- Controlled temperature (room temperature to moderate heating)
- Inert atmosphere to prevent oxidation
This step is analogous to the benzyloxy ether formation and likely proceeds via Williamson ether synthesis.
Summary Table of Key Preparation Steps
Step | Reactants / Intermediates | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | 3,5-Difluoroaniline → 1-bromo-3,5-difluorobenzene (Sandmeyer) | CuBr, HBr, diazonium salt, 10°C to boiling | ~70-83 | Multi-step, salt waste, moderate yield |
2 | 4-Bromo-2,3-difluorophenol + benzyl bromide | K2CO3, DMF, 25°C, 4h, N2 | 90.9 | High yield, inert atmosphere |
3 | Bromodifluorobenzene intermediate + cyclohexanol derivative | K2CO3 or NaH, DMF/DMSO, RT to 80°C | Not explicitly reported | Likely high yield via Williamson ether synthesis |
4 | Purification | Extraction, chromatography | — | Silica gel chromatography for purity |
Research Findings and Industrial Considerations
The palladium-catalyzed reductive dehalogenation method for preparing 1,3-difluorobenzene derivatives offers superior yields and purity compared to classical diazotization or photochemical bromination methods, with less corrosion and lower catalyst costs.
Etherification reactions using potassium carbonate in DMF under inert atmosphere are efficient for introducing benzyloxy groups with high selectivity and yield.
The overall synthesis requires careful control of reaction conditions to avoid side reactions such as overbromination or incomplete substitution.
Purification steps such as silica gel chromatography and distillation are essential to achieve high purity, especially for pharmaceutical or specialty chemical applications.
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Benzyloxy)cyclohexyloxy)-5-bromo-1,3-difluorobenzene, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging bromine and fluorine substituents as reactive sites. For example, analogous bromo-difluorobenzene derivatives (e.g., 2-(Benzyloxy)-1-bromo-4-fluorobenzene) are synthesized using benzyl-protected intermediates under palladium catalysis . To optimize yields:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of sensitive groups.
- Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of aryl halides and nucleophiles (e.g., cyclohexanol derivatives) .
- Purify via column chromatography with gradients of ethyl acetate/hexane to isolate isomers.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Quantify using HPLC with a C18 column (mobile phase: acetonitrile/water) and UV detection at 254 nm. Compare retention times against known standards .
- Structural Confirmation :
- NMR : Analyze ¹H/¹³C NMR for diagnostic peaks (e.g., benzyloxy protons at δ 4.8–5.2 ppm, cyclohexyl protons as multiplet clusters).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm mass error .
- Elemental Analysis : Validate Br and F content via combustion analysis .
Q. What stability studies are critical for ensuring reproducibility in experiments?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
Advanced Research Questions
Q. How do steric and electronic effects of the cyclohexyloxy and benzyloxy groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bulky cyclohexyloxy group creates steric hindrance, directing coupling reactions to the less hindered bromine site. Computational modeling (DFT) can predict reactive sites:
- Calculate Fukui indices to identify electrophilic centers.
- Compare with experimental outcomes from Heck or Ullmann reactions (e.g., coupling at Br vs. F positions) .
- Use substituent electronic parameters (Hammett σ) to correlate with reaction rates.
Q. What strategies resolve contradictions in observed biological activity between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Stability : Test hepatic microsome stability (human/rat) to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of benzyloxy groups) .
- Solubility : Measure logP (octanol/water) and adjust formulations (e.g., PEGylation or nanoparticle encapsulation) to enhance bioavailability.
- Target Engagement : Use SPR (surface plasmon resonance) to verify binding affinity to intended targets (e.g., kinase enzymes) and rule off-target effects .
Q. How can this compound be functionalized for material science applications (e.g., liquid crystals or polymers)?
- Methodological Answer :
- Liquid Crystals : Introduce alkyl chains via etherification of the benzyloxy group to modulate mesophase behavior. Monitor phase transitions via DSC and polarized microscopy .
- Polymers : Perform radical polymerization with acrylate-functionalized derivatives. Characterize thermal stability (TGA) and glass transition temperatures (DSC) .
- Coordination Chemistry : Use the bromine atom as a ligand anchor for metal-organic frameworks (MOFs). Screen with Pd(II) or Cu(I) salts via X-ray crystallography .
Data Contradictions and Resolution
Q. Why do different studies report conflicting catalytic efficiencies in reactions involving this compound?
- Methodological Answer : Contradictions often arise from:
- Catalyst Purity : Trace metal impurities (e.g., Pd in Suzuki reactions) alter turnover numbers. Use ICP-MS to quantify residual metals .
- Solvent Effects : Polar aprotic solvents (DMF vs. THF) influence reaction kinetics. Compare under standardized conditions (e.g., 0.1 M concentration, 25°C) .
- Isomeric Purity : Cis/trans cyclohexyloxy conformers may react differently. Isolate isomers via chiral HPLC before testing .
Safety and Handling
Q. What safety protocols are essential given the bromine and fluorine substituents?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for handling .
- Waste Disposal : Collect halogenated waste separately. Neutralize with alkaline ethanol to degrade reactive intermediates .
- Emergency Procedures : For spills, use activated carbon or vermiculite. Avoid water to prevent exothermic reactions with bromine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.